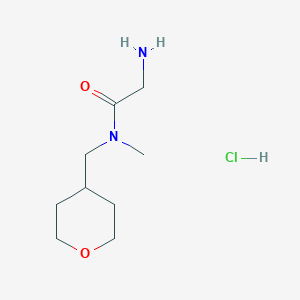

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride

Description

Molecular Formula: C₈H₁₇ClN₂O₂

Average Mass: 208.686 g/mol

ChemSpider ID: 25076557

CAS Registry: 1219976-83-6

This compound is a substituted acetamide featuring a tetrahydro-2H-pyran-4-ylmethyl group and a methylamino moiety. It is primarily used in industrial and scientific research, though detailed pharmacological or toxicological data remain scarce . Its structural uniqueness lies in the combination of a pyran ring and an acetamide backbone, which may influence solubility, stability, and biological activity.

Propriétés

IUPAC Name |

2-amino-N-methyl-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(9(12)6-10)7-8-2-4-13-5-3-8;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUVGMRFKKVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves the following key steps:

- Formation of the amide bond between an amino-substituted acetic acid derivative and an N-methylated amine bearing the tetrahydro-2H-pyran-4-ylmethyl group.

- Introduction of the hydrochloride salt to stabilize the amine functionalities and improve compound handling.

This process requires careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to maximize yield and purity.

Detailed Synthetic Route

Based on the patent literature (US Patent 8,778,951 B2) and chemical supplier data, the preparation can be outlined as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-Methylation of amine precursor | Methyl iodide or formaldehyde with reducing agent (e.g., sodium cyanoborohydride) | Selective methylation to introduce N-methyl group |

| 2 | Attachment of tetrahydro-2H-pyran-4-ylmethyl group | Alkylation using tetrahydro-2H-pyran-4-ylmethyl halide under basic conditions | Ensures substitution on nitrogen |

| 3 | Amide bond formation | Coupling of N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine with 2-aminoacetic acid derivative using coupling agents (e.g., EDCI, DCC) | Carbodiimide-mediated coupling preferred for mild conditions |

| 4 | Conversion to hydrochloride salt | Treatment with HCl gas or hydrochloric acid in solvent (e.g., ether or ethanol) | Improves solubility and stability |

This synthetic route is consistent with common amide synthesis strategies and is adaptable to scale-up for production purposes.

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or ethanol, chosen based on solubility profiles.

- Temperature: Reactions are typically conducted at ambient to moderate temperatures (0–50 °C) to avoid side reactions.

- Purification: Final product purification is achieved through recrystallization or chromatographic methods to ensure high purity.

Analytical Data Supporting Preparation

The preparation methods are supported by analytical characterization data to confirm structure and purity:

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation | Signals corresponding to methyl, methylene, and tetrahydropyran protons; amide NH shifts |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with 236.74 g/mol (M+H)+ |

| Infrared Spectroscopy (IR) | Functional group identification | Amide carbonyl stretch near 1650 cm⁻¹; N-H stretches |

| Elemental Analysis | Purity and composition | Consistent with C, H, N, Cl percentages expected for hydrochloride salt |

| Melting Point Determination | Compound purity | Sharp melting point indicative of pure hydrochloride salt |

These data confirm the successful synthesis and purity of the compound prepared by the described methods.

Research Findings and Applications Related to Preparation

- The compound is studied for its role as a protein kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation and transcription.

- The preparation methods outlined ensure the compound's suitability for biological testing by providing a stable hydrochloride salt form.

- The patent literature emphasizes the importance of stereochemical purity and controlled synthesis to maintain biological activity.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | N-methylated amine, tetrahydro-2H-pyran-4-ylmethyl halide, 2-aminoacetic acid derivative |

| Key Reactions | N-methylation, alkylation, amide coupling, salt formation |

| Coupling Agents | EDCI, DCC (carbodiimides) |

| Solvents | Dichloromethane, tetrahydrofuran, ethanol |

| Temperature Range | 0–50 °C |

| Product Form | Hydrochloride salt |

| Purification | Recrystallization, chromatography |

| Analytical Confirmation | NMR, MS, IR, elemental analysis, melting point |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. The presence of the amino and acetamide functional groups enhances its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry.

Research indicates that compounds similar to 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride exhibit various biological activities, including:

- Antimicrobial properties

- Neuroprotective effects

- Potential as anti-inflammatory agents

These activities are primarily attributed to the compound's ability to interact with specific receptors and enzymes in the body.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its tetrahydropyran structure is particularly valuable for creating derivatives that can be tested for enhanced biological activity or novel pharmacological effects.

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal explored the neuroprotective effects of compounds with similar structures to this compound. The research demonstrated that these compounds could mitigate neuronal damage in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that modifications to the acetamide group could enhance antimicrobial properties, paving the way for developing new antibiotics based on this scaffold.

Mécanisme D'action

The mechanism of action of 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride

Molecular Formula: C₈H₁₆ClNO₃ Average Mass: 209.670 g/mol ChemSpider ID: 32741208 Key Differences:

- Functional Group : Contains a methyl ester (–COOCH₃) instead of an acetamide (–CONHCH₃).

- However, it may reduce stability under basic conditions compared to the acetamide derivative.

2-Chloro-N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

CAS : 2098075-53-5

Molecular Formula : C₁₀H₁₇ClN₂O₃ (inferred from structure)

Key Differences :

- Substituents: Chloro (–Cl) and methoxyethyl (–OCH₂CH₂OCH₃) groups replace the amino (–NH₂) and methyl groups.

- Impact : The chloro substituent increases lipophilicity and may confer herbicidal or pesticidal activity, as seen in structurally related agrochemicals (e.g., alachlor, pretilachlor) . The methoxyethyl chain could enhance solubility in polar solvents compared to the target compound.

Pesticide-Related Acetamides (e.g., Alachlor, Pretilachlor)

Examples :

- Alachlor: C₁₄H₂₀ClNO₂

- Pretilachlor: C₁₇H₂₆ClNO₂ Key Differences:

- Aromatic Substituents : Bulky aromatic rings (e.g., 2,6-diethylphenyl) replace the pyran group.

- These compounds are well-documented as herbicides, whereas the target compound’s lack of aromaticity suggests divergent applications, possibly in medicinal chemistry .

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide Hydrochloride

CAS : 63905-74-8

Molecular Formula : C₉H₁₉ClN₂O₂ (inferred)

Key Differences :

- Backbone : Propanamide (three-carbon chain) vs. acetamide (two-carbon chain).

Physicochemical and Functional Comparison

Activité Biologique

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride, with the CAS number 1220036-56-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H19ClN2O2

- Molecular Weight : 222.71 g/mol

- Purity : ≥ 98%

- Storage Conditions : Store at room temperature .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-amino compounds. For instance, modifications at the tetrahydropyran ring can significantly influence receptor binding affinity and selectivity. The presence of the amino group and methyl substituents has been linked to enhanced solubility and bioavailability, which are critical for therapeutic efficacy .

Biological Activity Data

Case Studies

-

Study on Neuroprotective Effects :

A study explored the neuroprotective effects of similar acetamide derivatives in rodent models. The results indicated that these compounds could mitigate dopaminergic neuron loss and improve motor function, suggesting a potential application in neurodegenerative diseases . -

Anti-inflammatory Activity :

Research has shown that compounds with a similar structure to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar effects, warranting further investigation .

Pharmacological Profile

The pharmacological profile of this compound indicates potential applications in treating neurological disorders and inflammatory conditions. Its ability to cross the blood-brain barrier enhances its utility as a therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride?

The synthesis typically involves multi-step reactions, including the formation of the tetrahydro-2H-pyran-4-ylmethyl moiety and subsequent amidation. A common approach is reacting 2-chloroacetyl chloride with N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. The reaction requires strict temperature control (0–25°C) to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity. Analytical techniques such as NMR and mass spectrometry are critical for confirming structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at λmax ~255 nm is recommended. Differential Scanning Calorimetry (DSC) can determine thermal stability and crystalline form. Ensure baseline separation of peaks to detect impurities below 1% .

Q. What are the optimal storage conditions to maintain compound stability?

Store the hydrochloride salt at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Long-term stability studies (>5 years) suggest no significant decomposition under these conditions if the compound is free of reactive functional groups (e.g., free amines). Periodic reanalysis via HPLC is advised for critical applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between batches?

Contradictions in NMR or MS data often arise from residual solvents, counterion interactions, or polymorphic forms. To address this:

- Perform solvent recrystallization to isolate the dominant polymorph.

- Use deuterated solvents with controlled pH for NMR to minimize salt effects.

- Compare experimental HRMS data with computational simulations (e.g., isotopic pattern analysis) to confirm molecular ion integrity. Cross-validate with X-ray crystallography if crystalline material is available .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Employ continuous flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).

- Use chiral auxiliaries or asymmetric catalysis during the formation of the tetrahydro-2H-pyran ring.

- Optimize workup procedures (e.g., liquid-liquid extraction with ethyl acetate/water) to reduce losses. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column .

Q. How can researchers investigate the compound’s potential interactions with biological targets?

- Conduct in vitro binding assays (e.g., surface plasmon resonance) against receptors like GPCRs, which often interact with acetamide derivatives.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, focusing on the acetamide and pyran moieties.

- Validate findings with mutagenesis studies on target proteins to identify critical interaction sites. Conflicting activity data across studies may arise from differential salt dissociation in assay buffers; use phosphate-buffered saline (PBS) at physiological pH for consistency .

Q. What analytical approaches differentiate degradation products from synthetic intermediates?

- Perform forced degradation studies under acidic, basic, oxidative, and thermal stress.

- Use LC-MS/MS with collision-induced dissociation (CID) to fragment degradation products and compare with synthetic intermediate libraries.

- Quantify degradation kinetics using Arrhenius plots to predict shelf-life under varying storage conditions .

Methodological Notes

- Contradiction Analysis : Always cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to distinguish between structural isomers and solvent artifacts.

- Reaction Optimization : Design of Experiments (DoE) software (e.g., JMP) can statistically identify critical variables (e.g., solvent polarity, stoichiometry) affecting yield and purity.

- Biological Assays : Include counterion controls (e.g., NaCl) to isolate pharmacological effects specific to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.